QCA570

Beschreibung

Eigenschaften

IUPAC Name |

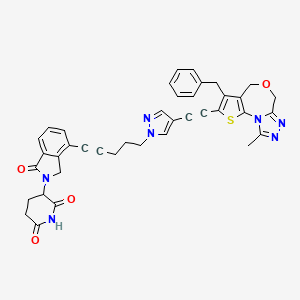

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to QCA570: A Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a novel, highly potent, and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] Comprising a ligand for BET proteins and another for the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to profound anti-proliferative and pro-apoptotic effects in various cancer models.[1][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, a summary of its potent activity, and detailed experimental methodologies.

Introduction to this compound

This compound is a heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation.[6] It was developed as a chemical probe and potential therapeutic agent to specifically eliminate BET proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] Dysregulation of BET protein function is a hallmark of numerous human diseases, including cancer. By inducing the degradation of these proteins, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, and triggers apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its exceptional potency in leukemia, bladder cancer, and non-small cell lung cancer (NSCLC) models, with activity observed at picomolar to low nanomolar concentrations.[1][6][7]

Mechanism of Action

The mechanism of action of this compound is centered on the principles of PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins.[6][8]

The key steps are as follows:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[6]

-

Ubiquitination: The formation of this complex brings the BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, releasing this compound to repeat the cycle.

This catalytic mode of action allows for substoichiometric concentrations of this compound to achieve significant degradation of the target protein. The degradation of BET proteins by this compound has been shown to be dependent on Cereblon, neddylation (an essential step for E3 ligase activity), and the proteasome itself.[1]

Signaling Pathway

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: this compound induces BET protein degradation and subsequent downstream signaling.

Quantitative Data

This compound has demonstrated remarkable potency across a range of cancer cell lines. The following tables summarize its in vitro activity.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MV4;11 | Acute Myeloid Leukemia | 8.3 |

| MOLM-13 | Acute Myeloid Leukemia | 62 |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 |

| H1975 | Non-Small Cell Lung Cancer | ~300 |

| H157 | Non-Small Cell Lung Cancer | ~300 |

| Calu-1 | Non-Small Cell Lung Cancer | ~300 |

| 5637 | Bladder Cancer | ~1000 |

| T24 | Bladder Cancer | ~1000 |

| J82 | Bladder Cancer | ~1000 |

| UM-UC-3 | Bladder Cancer | ~1000 |

| EJ-1 | Bladder Cancer | ~1000 |

Data sourced from multiple preclinical studies.[1][7][9]

Table 2: BET Protein Degradation by this compound

| Cell Line | Target Protein | DC50 (nM) |

| Multiple | BRD4 | ~1 |

DC50 represents the concentration required to induce 50% degradation of the target protein.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of BET proteins and downstream signaling molecules following treatment with this compound.

Workflow:

Caption: Standard workflow for Western blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the extent of apoptosis induced by this compound.

Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Tumor Models

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Workflow:

Caption: General workflow for in vivo xenograft studies.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11 or MV4;11) into the flank of immunodeficient mice (e.g., SCID mice).[1][2]

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to treatment and vehicle control groups.

-

Treatment: Administer this compound intravenously or via another appropriate route at specified doses and schedules.[1]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and/or Western blotting to confirm target engagement and downstream effects.

Conclusion

This compound is a powerful and highly effective BET protein degrader with significant potential as a therapeutic agent for various cancers.[1][2][4][5] Its potent and selective mechanism of action, leading to the degradation of BET proteins and subsequent induction of apoptosis, has been well-characterized in numerous preclinical models.[1][6][7] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to QCA570: A Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a novel, highly potent, and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] Comprising a ligand for BET proteins and another for the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to profound anti-proliferative and pro-apoptotic effects in various cancer models.[1][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, a summary of its potent activity, and detailed experimental methodologies.

Introduction to this compound

This compound is a heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation.[6] It was developed as a chemical probe and potential therapeutic agent to specifically eliminate BET proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] Dysregulation of BET protein function is a hallmark of numerous human diseases, including cancer. By inducing the degradation of these proteins, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, and triggers apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its exceptional potency in leukemia, bladder cancer, and non-small cell lung cancer (NSCLC) models, with activity observed at picomolar to low nanomolar concentrations.[1][6][7]

Mechanism of Action

The mechanism of action of this compound is centered on the principles of PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate target proteins.[6][8]

The key steps are as follows:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[6]

-

Ubiquitination: The formation of this complex brings the BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, releasing this compound to repeat the cycle.

This catalytic mode of action allows for substoichiometric concentrations of this compound to achieve significant degradation of the target protein. The degradation of BET proteins by this compound has been shown to be dependent on Cereblon, neddylation (an essential step for E3 ligase activity), and the proteasome itself.[1]

Signaling Pathway

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. A simplified representation of this signaling pathway is depicted below.

Caption: this compound induces BET protein degradation and subsequent downstream signaling.

Quantitative Data

This compound has demonstrated remarkable potency across a range of cancer cell lines. The following tables summarize its in vitro activity.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MV4;11 | Acute Myeloid Leukemia | 8.3 |

| MOLM-13 | Acute Myeloid Leukemia | 62 |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 |

| H1975 | Non-Small Cell Lung Cancer | ~300 |

| H157 | Non-Small Cell Lung Cancer | ~300 |

| Calu-1 | Non-Small Cell Lung Cancer | ~300 |

| 5637 | Bladder Cancer | ~1000 |

| T24 | Bladder Cancer | ~1000 |

| J82 | Bladder Cancer | ~1000 |

| UM-UC-3 | Bladder Cancer | ~1000 |

| EJ-1 | Bladder Cancer | ~1000 |

Data sourced from multiple preclinical studies.[1][7][9]

Table 2: BET Protein Degradation by this compound

| Cell Line | Target Protein | DC50 (nM) |

| Multiple | BRD4 | ~1 |

DC50 represents the concentration required to induce 50% degradation of the target protein.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of BET proteins and downstream signaling molecules following treatment with this compound.

Workflow:

Caption: Standard workflow for Western blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the extent of apoptosis induced by this compound.

Workflow:

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Tumor Models

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Workflow:

Caption: General workflow for in vivo xenograft studies.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11 or MV4;11) into the flank of immunodeficient mice (e.g., SCID mice).[1][2]

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to treatment and vehicle control groups.

-

Treatment: Administer this compound intravenously or via another appropriate route at specified doses and schedules.[1]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and/or Western blotting to confirm target engagement and downstream effects.

Conclusion

This compound is a powerful and highly effective BET protein degrader with significant potential as a therapeutic agent for various cancers.[1][2][4][5] Its potent and selective mechanism of action, leading to the degradation of BET proteins and subsequent induction of apoptosis, has been well-characterized in numerous preclinical models.[1][6][7] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 7. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of QCA570: A Potent BET Protein Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5] These epigenetic "readers" are critical regulators of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluation of this compound, presenting a valuable resource for researchers in the field of targeted protein degradation.

Discovery and Design Rationale

The development of this compound originated from a structure-guided design of a novel class of BET inhibitors based on a[1][6]oxazepine scaffold.[1][2][3][4][5] These inhibitors were subsequently engineered into heterobifunctional PROTACs. A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.

This compound was designed to engage the BET proteins through its novel inhibitor ligand and to recruit the Cereblon (CRBN) E3 ligase via a thalidomide-based ligand.[2] The optimization of the linker was a critical aspect of its design, leading to the exceptionally high potency of this compound.[2]

Synthesis of this compound

The synthesis of this compound, also referred to as compound 35 in the primary literature, involves a multi-step process. A key step is the Sonogashira coupling of a terminal alkyne-functionalized BET inhibitor precursor with a halogenated thalidomide (B1683933) derivative, which serves as the Cereblon ligand. The detailed synthetic route has been published by Qin et al.[7]

Mechanism of Action

This compound functions as a potent BET protein degrader through the PROTAC mechanism.[2] The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and the Cereblon E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, Cereblon facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Recycling: this compound is released and can act catalytically to induce the degradation of multiple BET protein molecules.

This mechanism of action has been confirmed by experiments showing that the degradation of BET proteins by this compound is blocked by pretreatment with the Cereblon ligand lenalidomide, the neddylation E1 enzyme inhibitor MLN4924 (which inhibits Cullin-RING E3 ligases), and proteasome inhibitors such as MG-132 and carfilzomib.[2]

Quantitative Data

The potency and efficacy of this compound have been characterized by various quantitative measures across different cancer cell lines.

Table 1: In Vitro Cell Growth Inhibition of this compound in Leukemia Cell Lines [2][9]

| Cell Line | IC50 (pM) |

| MV4;11 | 8.3 |

| MOLM-13 | 62 |

| RS4;11 | 32 |

Table 2: In Vitro Cell Growth Inhibition of this compound in Bladder Cancer Cell Lines [1][2]

| Cell Line | IC50 (nM) |

| 5637 | 2.6 |

| J82 | 10.8 |

Table 3: Degradation Potency of this compound

| Parameter | Value | Cell Line(s) |

| DC50 for BRD4 | ~1 nM | Bladder Cancer Cells[1][7][8] |

| Effective Degradation Concentration | 10 pM - 100 pM | Leukemia Cells (MV4;11, RS4;11)[2] |

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is used to assess the extent of BET protein degradation upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., 1.5–2 × 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.[6][7] Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 3 or 24 hours).[6][7]

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in cold RIPA buffer supplemented with protease inhibitors.[6][7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4–20% or 4–12% SDS-PAGE gel.[6][7] Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[6][7]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[1][2]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours).[1][6][7]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with different concentrations of this compound for the desired time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash them twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1x binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1] Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells using appropriate software (e.g., FlowJo).[1]

Signaling Pathways and Visualizations

This compound Mechanism of Action

The primary signaling pathway initiated by this compound is the ubiquitin-proteasome pathway, leading to the degradation of BET proteins. A major downstream consequence of BET protein degradation is the suppression of the transcription of key oncogenes, most notably c-Myc.[2]

Caption: Mechanism of action of this compound leading to BET protein degradation and c-Myc suppression.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in a typical Western blotting experiment to assess the efficacy of this compound.

Caption: A typical experimental workflow for Western blotting analysis of this compound.

Conclusion

This compound stands out as a remarkably potent and efficacious BET protein degrader, demonstrating picomolar to low nanomolar activity in various cancer cell lines. Its well-defined mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a powerful strategy for targeting BET proteins. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to advance the development of next-generation targeted protein degraders.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of QCA570: A Potent BET Protein Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5] These epigenetic "readers" are critical regulators of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluation of this compound, presenting a valuable resource for researchers in the field of targeted protein degradation.

Discovery and Design Rationale

The development of this compound originated from a structure-guided design of a novel class of BET inhibitors based on a[1][6]oxazepine scaffold.[1][2][3][4][5] These inhibitors were subsequently engineered into heterobifunctional PROTACs. A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.

This compound was designed to engage the BET proteins through its novel inhibitor ligand and to recruit the Cereblon (CRBN) E3 ligase via a thalidomide-based ligand.[2] The optimization of the linker was a critical aspect of its design, leading to the exceptionally high potency of this compound.[2]

Synthesis of this compound

The synthesis of this compound, also referred to as compound 35 in the primary literature, involves a multi-step process. A key step is the Sonogashira coupling of a terminal alkyne-functionalized BET inhibitor precursor with a halogenated thalidomide derivative, which serves as the Cereblon ligand. The detailed synthetic route has been published by Qin et al.[7]

Mechanism of Action

This compound functions as a potent BET protein degrader through the PROTAC mechanism.[2] The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and the Cereblon E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, Cereblon facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Recycling: this compound is released and can act catalytically to induce the degradation of multiple BET protein molecules.

This mechanism of action has been confirmed by experiments showing that the degradation of BET proteins by this compound is blocked by pretreatment with the Cereblon ligand lenalidomide, the neddylation E1 enzyme inhibitor MLN4924 (which inhibits Cullin-RING E3 ligases), and proteasome inhibitors such as MG-132 and carfilzomib.[2]

Quantitative Data

The potency and efficacy of this compound have been characterized by various quantitative measures across different cancer cell lines.

Table 1: In Vitro Cell Growth Inhibition of this compound in Leukemia Cell Lines [2][9]

| Cell Line | IC50 (pM) |

| MV4;11 | 8.3 |

| MOLM-13 | 62 |

| RS4;11 | 32 |

Table 2: In Vitro Cell Growth Inhibition of this compound in Bladder Cancer Cell Lines [1][2]

| Cell Line | IC50 (nM) |

| 5637 | 2.6 |

| J82 | 10.8 |

Table 3: Degradation Potency of this compound

| Parameter | Value | Cell Line(s) |

| DC50 for BRD4 | ~1 nM | Bladder Cancer Cells[1][7][8] |

| Effective Degradation Concentration | 10 pM - 100 pM | Leukemia Cells (MV4;11, RS4;11)[2] |

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is used to assess the extent of BET protein degradation upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., 1.5–2 × 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.[6][7] Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time periods (e.g., 3 or 24 hours).[6][7]

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in cold RIPA buffer supplemented with protease inhibitors.[6][7]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4–20% or 4–12% SDS-PAGE gel.[6][7] Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[6][7]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Viability Assay (CCK-8 Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[1][2]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours).[1][6][7]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with different concentrations of this compound for the desired time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash them twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1x binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1] Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells using appropriate software (e.g., FlowJo).[1]

Signaling Pathways and Visualizations

This compound Mechanism of Action

The primary signaling pathway initiated by this compound is the ubiquitin-proteasome pathway, leading to the degradation of BET proteins. A major downstream consequence of BET protein degradation is the suppression of the transcription of key oncogenes, most notably c-Myc.[2]

Caption: Mechanism of action of this compound leading to BET protein degradation and c-Myc suppression.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in a typical Western blotting experiment to assess the efficacy of this compound.

Caption: A typical experimental workflow for Western blotting analysis of this compound.

Conclusion

This compound stands out as a remarkably potent and efficacious BET protein degrader, demonstrating picomolar to low nanomolar activity in various cancer cell lines. Its well-defined mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a powerful strategy for targeting BET proteins. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to advance the development of next-generation targeted protein degraders.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

QCA570: A Technical Guide to a Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are implicated in the pathology of numerous diseases, including cancer.[1][2] this compound exerts its function by hijacking the ubiquitin-proteasome system to selectively target BET proteins for degradation, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[5]

| Property | Value | Reference |

| Chemical Formula | C₃₉H₃₃N₇O₄S | [3][6] |

| Molecular Weight | 695.79 g/mol | [6][7] |

| CAS Number | 2207569-08-0 | [3][6] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO | [8] |

Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of its target proteins through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the BET protein, this compound, and the E3 ubiquitin ligase Cereblon.[3] This proximity induces the polyubiquitination of the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis.[1][3][9]

References

- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

QCA570: A Technical Guide to a Potent BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic "readers," BET proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene transcription and are implicated in the pathology of numerous diseases, including cancer.[1][2] this compound exerts its function by hijacking the ubiquitin-proteasome system to selectively target BET proteins for degradation, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[5]

| Property | Value | Reference |

| Chemical Formula | C₃₉H₃₃N₇O₄S | [3][6] |

| Molecular Weight | 695.79 g/mol | [6][7] |

| CAS Number | 2207569-08-0 | [3][6] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO | [8] |

Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of its target proteins through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the BET protein, this compound, and the E3 ubiquitin ligase Cereblon.[3] This proximity induces the polyubiquitination of the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis.[1][3][9]

References

- 1. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

QCA570: A Technical Guide to a Potent Pan-BET Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QCA570, a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. This compound has demonstrated exceptional efficacy in preclinical models, positioning it as a significant tool for research and a promising candidate for therapeutic development, particularly in oncology.

Core Mechanism of Action

This compound is a heterobifunctional small molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome[1][3]. This targeted protein degradation mechanism offers a rapid, profound, and durable suppression of BET protein function compared to traditional small-molecule inhibitors[2][3]. As a pan-BET degrader, this compound effectively reduces the cellular levels of BRD2, BRD3, and BRD4[1][3][4].

Quantitative Data Summary

The potency of this compound has been quantified across various assays, demonstrating its high affinity for BET proteins and its exceptional efficacy in inducing their degradation and inhibiting cell growth.

Binding Affinity of this compound's Parent BET Inhibitor (Compound 22/QCA276)

This compound was developed from a novel class of[4][5]oxazepine BET inhibitors[1]. The binding affinities of its parent inhibitor, compound 22 (also referred to as QCA276), to the bromodomains of BRD2, BRD3, and BRD4 are summarized below.

| Target Protein | Bromodomain | Ki (nM) |

| BRD2 | BD1 | 1.7[1][6] |

| BD2 | 8.5[1][6] | |

| BRD3 | BD1 | 2.5[1][6] |

| BD2 | 6.5[1][6] | |

| BRD4 | BD1 | <14[1] |

| BD2 | 18.5[1][6] |

Cellular Activity of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Notes |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM[1] | Highly sensitive |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM[1] | |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM[1] | |

| H1975 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 cell lines)[4] | H1975, H157, and Calu-1 were the most sensitive. |

| 5637 | Bladder Cancer | 2.6 nM[2][3] | Range of 2-30 nM across five bladder cancer cell lines. |

| J82 | Bladder Cancer | 10.8 nM[2][3] |

Degradation Potency of this compound

This compound induces the degradation of BET proteins at remarkably low concentrations.

| Cell Line | Protein Target | DC50 | Time Point |

| MV4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| RS4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| Bladder Cancer Cell Lines | BRD4 | ~1 nM[2][3] | 9 hours |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow for its characterization are provided below.

Caption: Mechanism of action of this compound as a PROTAC BET degrader.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays (SRB or CCK-8)

-

Objective: To determine the effect of this compound on cell growth and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period, typically 72 to 96 hours[1][3].

-

For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm)[4].

-

For the Cell Counting Kit-8 (CCK-8) assay, add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm[1][3].

-

Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of BRD2, BRD3, BRD4, and downstream target proteins like c-MYC.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different durations (e.g., 3, 9, or 24 hours)[1][3][4].

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, or a loading control (e.g., GAPDH, β-Actin) overnight at 4°C[1][3][4].

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control[3].

-

Apoptosis Assay by Flow Cytometry

-

Objective: To assess the induction of apoptosis by this compound.

-

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 or 48 hours)[1][4].

-

Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions (e.g., BD Biosciences Annexin V/7-AAD kit)[4].

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified using analysis software (e.g., FlowJo).

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 106 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice)[6].

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound at specified doses and schedules (e.g., 1 or 5 mg/kg, intravenously, three times a week)[6].

-

Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm BET protein degradation in tumor tissue).

-

All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols[6].

-

Conclusion

This compound is a powerful research tool and a highly promising therapeutic candidate that leverages the PROTAC mechanism to achieve potent and durable degradation of BRD2, BRD3, and BRD4. Its picomolar to low nanomolar efficacy in vitro and demonstrated tumor regression in vivo underscore its potential in treating cancers dependent on BET protein function. The data and protocols summarized in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this exceptional BET degrader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

QCA570: A Technical Guide to a Potent Pan-BET Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QCA570, a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. This compound has demonstrated exceptional efficacy in preclinical models, positioning it as a significant tool for research and a promising candidate for therapeutic development, particularly in oncology.

Core Mechanism of Action

This compound is a heterobifunctional small molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome[1][3]. This targeted protein degradation mechanism offers a rapid, profound, and durable suppression of BET protein function compared to traditional small-molecule inhibitors[2][3]. As a pan-BET degrader, this compound effectively reduces the cellular levels of BRD2, BRD3, and BRD4[1][3][4].

Quantitative Data Summary

The potency of this compound has been quantified across various assays, demonstrating its high affinity for BET proteins and its exceptional efficacy in inducing their degradation and inhibiting cell growth.

Binding Affinity of this compound's Parent BET Inhibitor (Compound 22/QCA276)

This compound was developed from a novel class of[4][5]oxazepine BET inhibitors[1]. The binding affinities of its parent inhibitor, compound 22 (also referred to as QCA276), to the bromodomains of BRD2, BRD3, and BRD4 are summarized below.

| Target Protein | Bromodomain | Ki (nM) |

| BRD2 | BD1 | 1.7[1][6] |

| BD2 | 8.5[1][6] | |

| BRD3 | BD1 | 2.5[1][6] |

| BD2 | 6.5[1][6] | |

| BRD4 | BD1 | <14[1] |

| BD2 | 18.5[1][6] |

Cellular Activity of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 | Notes |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM[1] | Highly sensitive |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM[1] | |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM[1] | |

| H1975 | Non-Small Cell Lung Cancer | ~0.3 - 100 nM (range across 10 cell lines)[4] | H1975, H157, and Calu-1 were the most sensitive. |

| 5637 | Bladder Cancer | 2.6 nM[2][3] | Range of 2-30 nM across five bladder cancer cell lines. |

| J82 | Bladder Cancer | 10.8 nM[2][3] |

Degradation Potency of this compound

This compound induces the degradation of BET proteins at remarkably low concentrations.

| Cell Line | Protein Target | DC50 | Time Point |

| MV4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| RS4;11 | BRD2, BRD3, BRD4 | Not explicitly stated, but effective degradation seen at 30-100 pM for BRD2 and 10 pM for BRD3/4[1] | 3 hours |

| Bladder Cancer Cell Lines | BRD4 | ~1 nM[2][3] | 9 hours |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow for its characterization are provided below.

Caption: Mechanism of action of this compound as a PROTAC BET degrader.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays (SRB or CCK-8)

-

Objective: To determine the effect of this compound on cell growth and to calculate the IC50 value.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period, typically 72 to 96 hours[1][3].

-

For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm)[4].

-

For the Cell Counting Kit-8 (CCK-8) assay, add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm[1][3].

-

Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of BRD2, BRD3, BRD4, and downstream target proteins like c-MYC.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different durations (e.g., 3, 9, or 24 hours)[1][3][4].

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, cleaved PARP, or a loading control (e.g., GAPDH, β-Actin) overnight at 4°C[1][3][4].

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ to determine the extent of protein degradation relative to the loading control[3].

-

Apoptosis Assay by Flow Cytometry

-

Objective: To assess the induction of apoptosis by this compound.

-

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 or 48 hours)[1][4].

-

Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions (e.g., BD Biosciences Annexin V/7-AAD kit)[4].

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified using analysis software (e.g., FlowJo).

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 106 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice)[6].

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound at specified doses and schedules (e.g., 1 or 5 mg/kg, intravenously, three times a week)[6].

-

Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm BET protein degradation in tumor tissue).

-

All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols[6].

-

Conclusion

This compound is a powerful research tool and a highly promising therapeutic candidate that leverages the PROTAC mechanism to achieve potent and durable degradation of BRD2, BRD3, and BRD4. Its picomolar to low nanomolar efficacy in vitro and demonstrated tumor regression in vivo underscore its potential in treating cancers dependent on BET protein function. The data and protocols summarized in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this exceptional BET degrader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Ubiquitin-Proteasome System in QCA570's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for QCA570, a highly potent Proteolysis Targeting Chimera (PROTAC) that directs Bromodomain and Extra-Terminal (BET) proteins for degradation via the ubiquitin-proteasome system (UPS). This document details the core scientific principles, experimental validation, and quantitative data supporting the therapeutic potential of this compound in various cancer models.

Core Concept: this compound as a PROTAC BET Degrader

This compound is a heterobifunctional small molecule designed to selectively eliminate BET proteins (BRD2, BRD3, and BRD4) from cells.[1][2] As epigenetic "readers," BET proteins play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[1][3] By inducing their degradation, this compound offers a powerful therapeutic strategy against cancers dependent on these transcriptional programs.[2][4]

The structure of this compound consists of three key components:

-

A ligand that binds to the BET bromodomains.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]

-

A chemical linker that connects these two ligands.[5]

This design allows this compound to act as a molecular bridge, bringing BET proteins into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the ubiquitination of BET proteins, marking them for subsequent degradation by the 26S proteasome.[1][3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

Quantitative Data on this compound's Potency and Efficacy

This compound has demonstrated exceptional potency in degrading BET proteins and inhibiting cancer cell growth across various hematological and solid tumor cell lines.[1][4][5]

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 Values |

| MV4;11 | Acute Myeloid Leukemia | 8.3 pM |

| MOLM-13 | Acute Myeloid Leukemia | 62 pM |

| RS4;11 | Acute Lymphoblastic Leukemia | 32 pM |

| 5637 | Bladder Cancer | 2.6 nM |

| J82 | Bladder Cancer | 10.8 nM |

| H1975 | Non-Small Cell Lung Cancer | ~1 nM |

| H157 | Non-Small Cell Lung Cancer | ~1 nM |

| Calu-1 | Non-Small Cell Lung Cancer | ~1 nM |

Data compiled from multiple sources.[1][4][5]

Table 2: BET Protein Degradation by this compound

| Cell Line | Target Proteins | Effective Concentration |

| RS4;11 | BRD2, BRD3, BRD4 | Complete degradation at 0.5 nM (3h treatment) |

| MV4;11 | BRD2, BRD3, BRD4 | Reduction of BRD3/4 at 10 pM, BRD2 at 30-100 pM (3h treatment) |

| Bladder Cancer Lines | BRD4 | DC50 of ~1 nM |

| NSCLC Lines | BRD2, BRD3, BRD4 | Effective degradation at 1 nM |

Data compiled from multiple sources.[1][4][5]

Table 3: Induction of Apoptosis by this compound

| Cell Line | Apoptosis Induction |

| MOLM-13 | >60% at 1 nM (24h treatment) |

| MV4;11 | >60% at 1 nM (24h treatment) |

| J82 | >50% |

| 5637 | >50% |

Data compiled from multiple sources.[1][5]

Signaling Pathways and Mechanism of Action

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound forms a ternary complex with BET proteins and the CRBN E3 ligase, leading to BET ubiquitination and proteasomal degradation, which in turn downregulates oncogenes like c-Myc and Mcl-1, inducing apoptosis and cell cycle arrest.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

4.1 Cell Culture and Reagents

-

Cell Lines: Human leukemia (MV4;11, MOLM-13, RS4;11), bladder cancer (5637, J82), and non-small cell lung cancer (H1975, H157, Calu-1) cell lines are commonly used.[1][4][5]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Compounds: this compound, BET inhibitors (e.g., JQ1), proteasome inhibitors (e.g., MG-132, Carfilzomib), and E1 neddylation inhibitors (e.g., MLN4924) are dissolved in DMSO for in vitro experiments.[5]

4.2 Western Blotting for Protein Degradation This technique is used to quantify the levels of BET proteins and downstream targets.

Caption: Workflow for assessing protein degradation via Western blotting.

-

Procedure:

-

Cells are seeded and treated with this compound at various concentrations and for different durations.

-

For mechanism validation, cells are pre-treated with inhibitors like MG-132 (proteasome inhibitor), MLN4924 (neddylation inhibitor), or lenalidomide (B1683929) (CRBN ligand) before this compound treatment.[3][5]

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, c-Myc, Mcl-1, and a loading control (e.g., β-Actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.3 Cell Viability Assays These assays determine the concentration of this compound required to inhibit cell growth by 50% (IC50).

-

Procedure (SRB Assay):

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.[4]

-

Cells are fixed with trichloroacetic acid (TCA).

-

After washing, cells are stained with sulforhodamine B (SRB) solution.

-

The bound dye is solubilized with Tris base, and the absorbance is read at a specific wavelength (e.g., 515 nm).

-

IC50 values are calculated from the dose-response curves.

-

4.4 Apoptosis Assays Flow cytometry is used to quantify the percentage of apoptotic cells following this compound treatment.

-

Procedure (Annexin V/PI Staining):

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

4.5 In Vivo Xenograft Studies To assess the in vivo efficacy of this compound, tumor xenograft models are established in immunodeficient mice.[2][5]

-

Procedure:

-

Cancer cells (e.g., RS4;11) are subcutaneously injected into SCID mice.[2]

-

Once tumors reach a certain volume (e.g., ~100 mm³), mice are randomized into vehicle and treatment groups.

-

This compound is administered via a suitable route (e.g., intravenous).[6]

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for BET protein levels).

-

Logical Framework of this compound as a PROTAC

The function of this compound is dependent on the successful formation of a ternary complex and the subsequent engagement of the cellular degradation machinery.

Caption: Logical flow of this compound's PROTAC mechanism.

Conclusion

This compound is an exceptionally potent and efficacious BET degrader that leverages the ubiquitin-proteasome system to achieve robust and durable anti-cancer effects in preclinical models.[2][5] Its mechanism of action, centered on the CRBN-mediated ubiquitination and subsequent proteasomal degradation of BET proteins, has been extensively validated through a variety of in vitro and in vivo experiments. The quantitative data underscores its picomolar to low nanomolar potency, highlighting its potential as a promising therapeutic agent for cancers reliant on BET-mediated transcription. Further research and clinical development are warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells [frontiersin.org]

- 2. Discovery of this compound as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lethal activity of BRD4 PROTAC degrader this compound against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel BET degrader, this compound, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Understanding the Ubiquitin-Proteasome System in QCA570's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for QCA570, a highly potent Proteolysis Targeting Chimera (PROTAC) that directs Bromodomain and Extra-Terminal (BET) proteins for degradation via the ubiquitin-proteasome system (UPS). This document details the core scientific principles, experimental validation, and quantitative data supporting the therapeutic potential of this compound in various cancer models.

Core Concept: this compound as a PROTAC BET Degrader